molecular formula C17H17FN2O4S B2659554 3-fluoro-4-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 942012-56-8

3-fluoro-4-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No. B2659554
M. Wt: 364.39
InChI Key: WEDKHHBXZLLXPN-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is commonly referred to as FMOPS and has been shown to have promising results in various laboratory experiments.

Scientific Research Applications

Photodynamic Therapy

Compounds related to 3-fluoro-4-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide have been studied for their potential applications in photodynamic therapy (PDT). The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has been reported, showing promising properties for PDT applications due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating potential for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Fluorination Chemistry

Research has explored the use of N-fluoro-benzenesulfonimide derivatives as electrophilic fluorinating agents. These compounds, including variants of the 3-fluoro-4-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, enhance the enantioselectivity of products in fluorination reactions, indicating their utility in developing novel fluorinated molecules with potential pharmaceutical applications (Yasui et al., 2011).

Bioactivity Studies

Several studies have been conducted to evaluate the bioactivity of benzenesulfonamide derivatives. These include their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Notably, some derivatives have shown interesting cytotoxic activities which may be crucial for further anti-tumor activity studies, highlighting the therapeutic potential of these compounds in cancer research (Gul et al., 2016).

Crystallography

Research into the crystal structures of related benzenesulfonamide compounds, including studies on their supramolecular architecture, contributes to our understanding of their physical properties and potential applications in material science. Such studies lay the groundwork for the development of new materials with specific functions or properties (Rodrigues et al., 2015).

Synthesis of Fluorinated Heterocyclic Compounds

The development of versatile building blocks for the synthesis of fluorinated heterocyclic compounds is a significant area of research. These building blocks, including those related to 3-fluoro-4-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, are crucial for the synthesis of a wide range of fluorine-containing molecules with potential pharmaceutical and agrochemical applications (Shi, Wang, & Schlosser, 1996).

properties

IUPAC Name

3-fluoro-4-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c1-24-16-9-8-14(11-15(16)18)25(22,23)19-12-4-6-13(7-5-12)20-10-2-3-17(20)21/h4-9,11,19H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDKHHBXZLLXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

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